![molecular formula C17H22ClNO3 B14790290 (1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B14790290.png)
(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galanthamine hydrochloride is a tertiary alkaloid derived from the bulbs and flowers of various plants, including the common snowdrop (Galanthus nivalis), the Caucasian snowdrop (Galanthus caucasicus), and the red spider lily (Lycoris radiata) . It is primarily known for its use as a cholinesterase inhibitor in the treatment of mild to moderate Alzheimer’s disease . Galanthamine hydrochloride works by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain, which helps improve cognitive function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine hydrochloride involves multiple steps. One notable method is an eleven-step synthesis starting from commercially available materials . Key steps include:
Mitsunobu Reaction: An iodinated isovanillin derivative reacts with a 2-cyclohexen-1-ol derivative to form an aryl ether.
Heck Reaction: The aryl ether undergoes an intramolecular Heck reaction to form a tetracyclic lactol.
Reductive Amination: The tetracyclic lactol is converted to narwedine, which is then transformed into galanthamine through reductive amination.
Industrial Production Methods
Industrial production of galanthamine hydrochloride often involves extraction from plant sources followed by purification. One method includes soaking plant material in an aqueous alkali solution, followed by supercritical CO2 extraction, and subsequent purification using column chromatography . This method is characterized by its simplicity and low environmental impact .
化学反应分析
Types of Reactions
Galanthamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Galanthamine can be oxidized to form galanthamine N-oxide.
Reduction: Reduction of galanthamine can yield dihydrogalanthamine.
Substitution: Halogenation reactions can introduce halogen atoms into the galanthamine structure.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Galanthamine N-oxide: Formed through oxidation.
Dihydrogalanthamine: Formed through reduction.
Halogenated Galanthamine: Formed through substitution reactions.
科学研究应用
Galanthamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Galanthamine hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, galanthamine increases the concentration of acetylcholine, enhancing cholinergic neurotransmission . Additionally, galanthamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .
相似化合物的比较
Similar Compounds
Rivastigmine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Lycorine: An alkaloid with similar neuroprotective properties but different chemical structure.
Uniqueness
Galanthamine hydrochloride is unique due to its dual mechanism of action as both an acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors . This dual action enhances its efficacy in improving cognitive function compared to other cholinesterase inhibitors .
属性
分子式 |
C17H22ClNO3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC 名称 |
(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12?,14-,17+;/m1./s1 |
InChI 键 |
USUHXXKCHSBMOS-PYYRNSBXSA-N |
手性 SMILES |
CN1CC[C@@]23C=CC(C[C@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl |
规范 SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
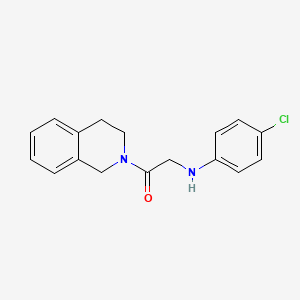
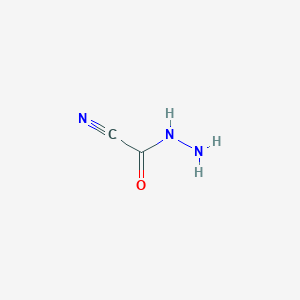
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
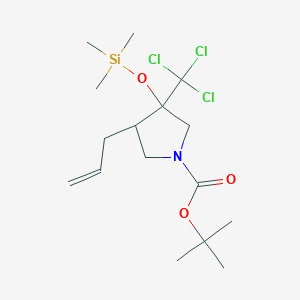
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14790246.png)
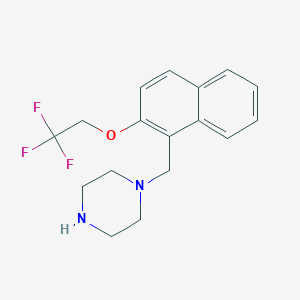
![3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)

![N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide](/img/structure/B14790281.png)

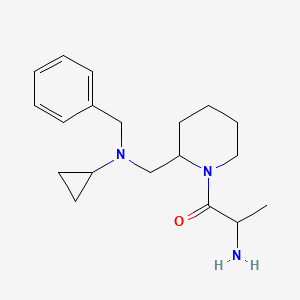
![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
